molecular formula C18H24N6O3 B14104242 ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate

ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate

Cat. No.: B14104242
M. Wt: 372.4 g/mol
InChI Key: VILYUBYZOVGWGW-UHFFFAOYSA-N
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Description

Ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate is a complex organic compound that features a triazole ring, a piperazine ring, and an ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.

    Attachment of the Ethylphenyl Group: This step involves the reaction of the triazole intermediate with 4-ethylphenylamine under suitable conditions.

    Formation of the Piperazine Ring: The final step involves the reaction of the intermediate with piperazine and ethyl chloroformate to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of cancer and infectious diseases.

    Biology: Used as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-({5-[(4-methylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate
  • Ethyl 4-({5-[(4-phenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate

Uniqueness

Ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate is unique due to the presence of the ethyl group on the phenyl ring, which can influence its pharmacokinetic and pharmacodynamic properties, potentially leading to improved efficacy and reduced side effects.

Properties

Molecular Formula

C18H24N6O3

Molecular Weight

372.4 g/mol

IUPAC Name

ethyl 4-[5-(4-ethylanilino)-2H-triazole-4-carbonyl]piperazine-1-carboxylate

InChI

InChI=1S/C18H24N6O3/c1-3-13-5-7-14(8-6-13)19-16-15(20-22-21-16)17(25)23-9-11-24(12-10-23)18(26)27-4-2/h5-8H,3-4,9-12H2,1-2H3,(H2,19,20,21,22)

InChI Key

VILYUBYZOVGWGW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)N3CCN(CC3)C(=O)OCC

Origin of Product

United States

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